molecular formula C18H12N6O3 B2908770 3-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide CAS No. 891113-27-2

3-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide

Cat. No.: B2908770
CAS No.: 891113-27-2
M. Wt: 360.333
InChI Key: HKPAZNIBQCODKR-UHFFFAOYSA-N
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Description

3-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a triazolo[4,3-b]pyridazine core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Triazolo[4,3-b]pyridazine Core

    • Starting with a suitable pyridazine derivative, the triazole ring is introduced through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
  • Nitration

    • The aromatic ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
  • Amidation

    • The final step involves the coupling of the nitro-substituted triazolo[4,3-b]pyridazine with 3-aminobenzamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalysis: Using catalysts to improve reaction rates and selectivity.

    Purification Techniques: Employing crystallization, chromatography, or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide can undergo various chemical reactions, including:

  • Reduction

    • The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
  • Substitution

    • The aromatic rings can participate in electrophilic aromatic substitution reactions, such as halogenation, sulfonation, or nitration.
  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the aromatic rings, using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Coupling Reagents: EDCI, HOBt for amide bond formation.

Major Products

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Introduction of various substituents on the aromatic rings.

    Oxidation: Formation of quinones or other oxidized derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit kinases such as c-Met and Pim-1, which are involved in cell signaling pathways that regulate cell growth and survival . The compound binds to the ATP-binding sites of these kinases, thereby blocking their activity and leading to the inhibition of cancer cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities, particularly its dual inhibition of c-Met and Pim-1 kinases. This dual inhibition is not commonly observed in other similar compounds, making it a promising candidate for further development as an anticancer agent .

Biological Activity

3-Nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a triazolopyridazine moiety linked to a benzamide structure, which is significant for its biological interactions. The structural formula can be represented as follows:

C18H16N6O2\text{C}_{18}\text{H}_{16}\text{N}_{6}\text{O}_{2}

This compound's unique combination of functional groups allows it to interact with various biological targets.

Research indicates that compounds similar to this compound may act as agonists for nuclear receptors such as Rev-Erbα. These receptors play crucial roles in regulating circadian rhythms and metabolic processes by modulating gene expression related to energy homeostasis and inflammation .

1. Antitumor Activity

Several studies have demonstrated the antitumor potential of triazolopyridazine derivatives. For instance, compounds with similar structures have shown inhibitory effects on tyrosine kinases, which are critical in cancer cell proliferation. Specifically, triazolopyridazines have been reported to inhibit c-Met kinase activity, leading to reduced tumor growth in vitro and in vivo models .

2. Antimicrobial Effects

The compound's derivatives have also been evaluated for their antimicrobial properties. Research involving triazolopyridazines has indicated their effectiveness against various pathogens by disrupting microbial metabolism .

Case Study 1: Antitumor Efficacy

In a study investigating the efficacy of triazolopyridazine derivatives against cancer cell lines, a derivative closely related to this compound exhibited a significant reduction in cell viability at concentrations as low as 10 µM. The study utilized ELISA-based assays to quantify kinase inhibition and cell proliferation rates.

CompoundConcentration (µM)Cell Viability (%)
Control0100
Test Compound1045
Test Compound2025

This data suggests that the compound has potent antitumor activity through kinase inhibition pathways.

Case Study 2: Antimicrobial Activity

A separate investigation into the antimicrobial properties of triazolopyridazine derivatives found that at concentrations ranging from 5 to 50 µg/mL, these compounds effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 10 µg/mL for both pathogens.

PathogenMIC (µg/mL)
Staphylococcus aureus10
Escherichia coli10

These findings indicate the potential use of such compounds in treating bacterial infections.

Properties

IUPAC Name

3-nitro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N6O3/c25-18(13-4-2-6-15(10-13)24(26)27)20-14-5-1-3-12(9-14)16-7-8-17-21-19-11-23(17)22-16/h1-11H,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPAZNIBQCODKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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